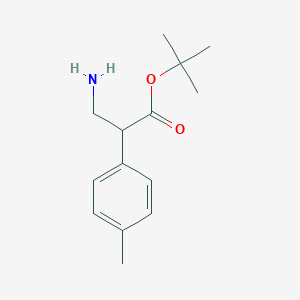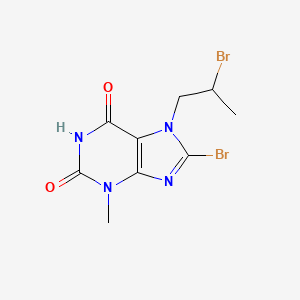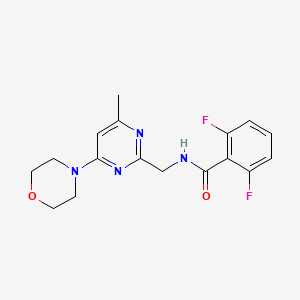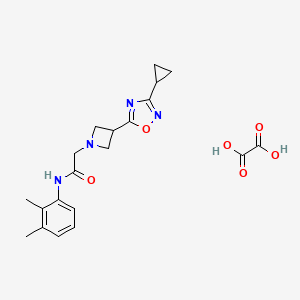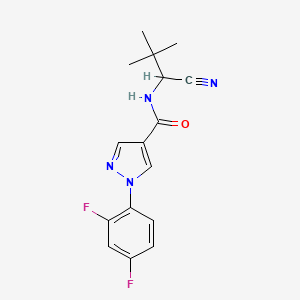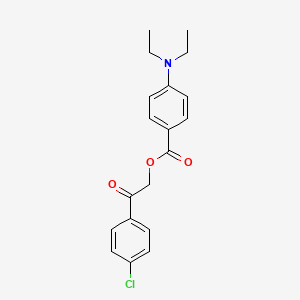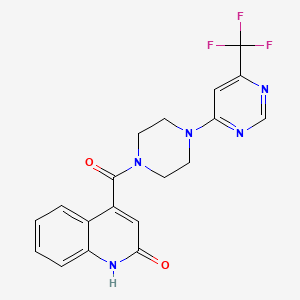
5-chloro-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 5-chloro-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)thiophene-2-carboxamide involves multi-step chemical reactions. For instance, a related compound was prepared as part of a 6-step sequence starting from thiophene-2-carbonitrile, which was synthesized from 2-iodothiophene and zinc cyanide in the presence of palladium catalysts (Saemian, Shirvani, & Javaheri, 2012).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a thiophene ring, which is often involved in forming more complex heterocyclic systems. For example, the cyclization of certain enamides in the presence of polyphosphoric acid led to the formation of tetrahydro-5H-thieno[3,2-b]azepin-5-ones (Danilyuk, Vas’kevich, Vas’kevich, & Vovk, 2016).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including electrophilic substitutions and cyclizations. For instance, electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds was observed, leading to the formation of azepin-5-ones and pyrrolidin-2-ones (Danilyuk et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, such as melting points, solubility, and crystal structure, can be determined through various analytical techniques, including X-ray crystallography. However, specific details on the physical properties of this compound were not found in the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the behavior of these compounds under different conditions. While specific data on this compound are not available, studies on similar compounds show a range of reactivities and transformations based on their functional groups (Danilyuk et al., 2016).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Research has demonstrated various methods for synthesizing thiophene derivatives and related compounds, highlighting their potential for further chemical exploration and application. For instance, a study described a convenient method for 14C-labeling of a CCK-A antagonist derivative, showcasing advanced techniques in radiolabeling and synthetic chemistry (N. Saemian, G. Shirvani, M. Javaheri, 2012). Another research effort focused on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, revealing insights into the structural analysis of cyclohexanecarboxamide compounds (Cemal Koray Özer et al., 2009).
Potential for Anticancer Activity
Thiophene derivatives have been investigated for their potential anticancer activities. A study synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives and evaluated their anticancer activity, highlighting the significance of structural variation in medicinal chemistry (A. Atta, E. Abdel‐Latif, 2021).
Applications in Organic Synthesis
The reactivity and applications of thiophene derivatives in organic synthesis have been explored, with studies demonstrating their use in the synthesis of complex organic molecules. For example, research on carbonyl ylide cycloadditions to C,C-double bonds of methylenecyclopropanes showed how these compounds can be used to create spirocyclopropanated oxabicyclooctanones, showcasing their utility in organic synthesis (A. Molchanov et al., 2005).
Wirkmechanismus
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . It catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex .
Mode of Action
The compound acts as a direct FXa inhibitor . It interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa . This interaction allows for the combination of good oral bioavailability and high potency . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity .
Biochemical Pathways
The inhibition of FXa produces antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis .
Pharmacokinetics
The compound has been found to have good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . .
Result of Action
The result of the compound’s action is a decrease in the amplified generation of thrombin . This leads to a reduction in thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis .
Eigenschaften
IUPAC Name |
5-chloro-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c21-18-9-8-17(27-18)19(25)22-15-4-6-16(7-5-15)23-10-1-11-24(13-12-23)20(26)14-2-3-14/h4-9,14H,1-3,10-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUCDNMZWSYZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

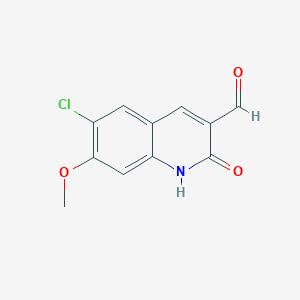
![2-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2480903.png)
![5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2480904.png)
![2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2480905.png)
![N-(3-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480906.png)

